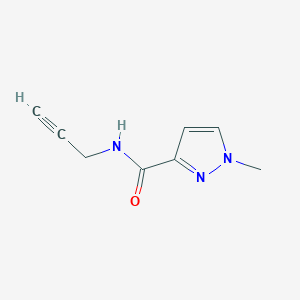
Methyl 2-cyclobutylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-cyclobutylthiazole-5-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. The compound features a thiazole ring, which consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the cyclobutyl group adds to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyclobutylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylamine with α-bromoacetyl chloride to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring. The final step involves esterification with methanol to produce the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
化学反应分析
Types of Reactions: Methyl 2-cyclobutylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazoles.
科学研究应用
Methyl 2-cyclobutylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl 2-cyclobutylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to anticancer properties by inducing apoptosis in cancer cells.
相似化合物的比较
2-Methylthiazole: Known for its flavoring properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
2-Aminothiazole: Investigated for its antimicrobial properties.
Comparison: Methyl 2-cyclobutylthiazole-5-carboxylate stands out due to the presence of the cyclobutyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for the development of new drugs and agrochemicals, as it can interact differently with biological targets compared to other thiazole derivatives.
属性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC 名称 |
methyl 2-cyclobutyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)7-5-10-8(13-7)6-3-2-4-6/h5-6H,2-4H2,1H3 |
InChI 键 |
DUFIUTBIOVQQGJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(S1)C2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


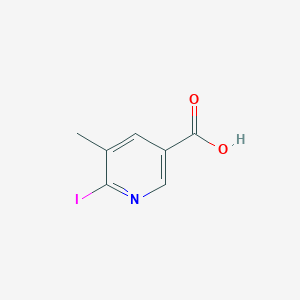
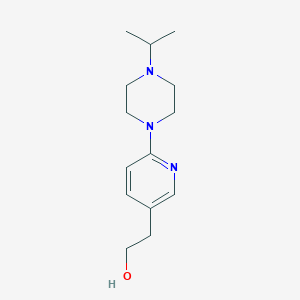


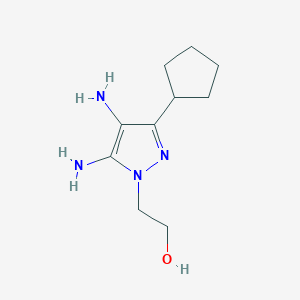
![6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791179.png)



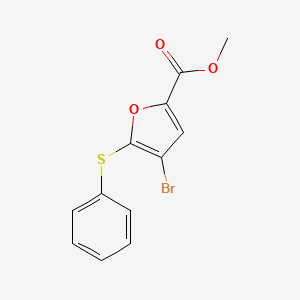
![6-Ethoxybenzo[d]isothiazole](/img/structure/B11791205.png)
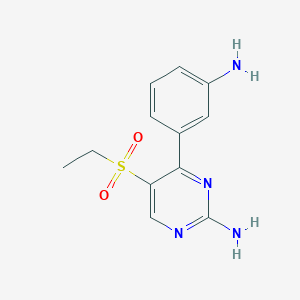
![2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791228.png)
